molecular formula C9H9ClO2 B1487666 2-Chloro-3,5-dimethylbenzoic acid CAS No. 90649-75-5

2-Chloro-3,5-dimethylbenzoic acid

Cat. No. B1487666
CAS RN: 90649-75-5
M. Wt: 184.62 g/mol
InChI Key: YSGVTFBEPPAAAD-UHFFFAOYSA-N
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Description

“2-Chloro-3,5-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is a derivative of benzoic acid, where two of the hydrogen atoms on the benzene ring are replaced by methyl groups (CH3), and one of the hydrogen atoms is replaced by a chlorine atom (Cl) .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3,5-dimethylbenzoic acid” consists of a benzene ring with two methyl groups (CH3) attached at the 3rd and 5th positions, a chlorine atom (Cl) attached at the 2nd position, and a carboxylic acid group (-COOH) attached at the 1st position .

Scientific Research Applications

Synthesis and Structural Characterization

2-Chloro-3,5-dimethylbenzoic acid is primarily used in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation (Lin, 2013). Additionally, its derivatives, such as 3,5-dimethylbenzamide, have been prepared and characterized by IR spectra (Su, 2003).

Antimicrobial and Anticancer Activities

Compounds related to 2-Chloro-3,5-dimethylbenzoic acid have shown promising antimicrobial and anticancer activities. A study on 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid revealed excellent antimicrobial activity, particularly against medically significant bacteria and fungi. It also displayed anticancer potential in various cell lines, suggesting its potential as an antimicrobial and anticancer drug target (Aravind et al., 2014).

Crystallography and Molecular Structure

The molecular structure of 3,5-dimethylbenzoic acid, closely related to 2-Chloro-3,5-dimethylbenzoic acid, has been extensively studied. X-ray crystallography has been used to determine its molecular structure, providing insights into the symmetry and bond distances within the molecule, which are crucial for understanding its chemical behavior (Colapietro et al., 1984).

Infrared Spectroscopy Studies

Infrared spectroscopy has been employed to study the complexes of 2-chloro-4-nitrobenzoic acid, providing valuable information about the vibrational bands and molecular interactions. This type of study is essential for understanding the chemical properties and potential applications of these compounds (Awad & Habeeb, 1996).

Safety And Hazards

“2-Chloro-3,5-dimethylbenzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-chloro-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVTFBEPPAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679222
Record name 2-Chloro-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dimethylbenzoic acid

CAS RN

90649-75-5
Record name 2-Chloro-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Merchant, VB Desai - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
THE recent work of Newman et aZ. l on the Zincke-Suhl reaction of 2, 4, 5-trimethylphenol with carbon tetrachloride to yield a 4-methyl-4-trichloromethylcyclohexa-2, &dienone prompts …
Number of citations: 2 pubs.rsc.org

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